

influence of mixing technique on the porosity of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ketac Cem Radiopaque*

Cat. No.: *B1179176*

[Get Quote](#)

Technical Support Center: Ketac Cem Radiopaque Porosity Control

This guide provides researchers, scientists, and drug development professionals with essential information on the influence of mixing techniques on the porosity of **Ketac Cem Radiopaque** glass ionomer cement. Understanding and controlling porosity is critical as it can significantly impact the mechanical strength and overall integrity of the final restoration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is porosity in the context of dental cement, and why is it a concern?

A: Porosity refers to the presence of small voids or air bubbles within the set cement matrix.^[1] These voids are often introduced during the mixing process.^[2] Porosity is a significant concern because it can act as a stress concentration point, potentially compromising the cement's mechanical properties, such as compressive and flexural strength, leading to premature failure of the restoration.^{[2][3]}

Q2: My set **Ketac Cem Radiopaque** samples show significant bubbling. What are the common causes?

A: The primary cause of excessive voids is the incorporation of air during the mixing process.[\[2\]](#)

For **Ketac Cem Radiopaque**, a hand-mixed cement, this can be influenced by several factors:

- Incorrect Mixing Technique: An aggressive or improper spatulation technique can fold air into the mixture. The manufacturer recommends adding the powder to the liquid in one portion and mixing until a homogeneous, viscous consistency is achieved.[\[4\]](#)
- Deviation from Recommended Ratios: Using a powder-to-liquid ratio that is too thin may result in a less viscous mix that is more prone to trapping air.[\[4\]](#) The recommended ratio for cementing is 3.8:1 by weight, which corresponds to one level spoonful of powder to two drops of liquid.[\[4\]](#)
- Mixing Environment: Performing the mixing at temperatures significantly outside the recommended 20-25°C (68-77°F) range can alter the cement's viscosity and setting time, potentially affecting air entrapment.[\[4\]](#)

Q3: Which mixing technique is superior for minimizing porosity in glass ionomer cements: hand-mixing or mechanical (capsule) mixing?

A: The scientific literature presents conflicting evidence on this topic, suggesting that the outcome can depend on the specific material and its viscosity.[\[5\]](#)

- Argument for Mechanical Mixing: Some studies have found that encapsulated, mechanically mixed cements (like Ketac Cem Maxicap) exhibit fewer and smaller voids compared to their hand-mixed counterparts.[\[6\]](#) This method offers standardized proportioning and mixing, reducing operator-induced variability.[\[5\]](#)
- Argument for Hand-Mixing: Conversely, other research indicates that for lower-viscosity luting cements like Ketac Cem, mechanical mixing can introduce more porosity and larger bubbles than careful hand-mixing.[\[3\]](#) The vibratory action of mechanical mixers may, in some cases, lead to increased air entrapment in more fluid materials.[\[3\]\[5\]](#) For high-viscosity cements, however, hand-mixing has been shown to result in low porosity.[\[7\]](#)

Troubleshooting Tip: If you are experiencing high porosity with hand-mixed **Ketac Cem Radiopaque**, focus on refining your technique to be smooth and deliberate, avoiding "whipping" motions. Ensure you are using the correct powder-to-liquid ratio on a cool glass slab or mixing pad to optimize working time.[\[4\]](#)

Q4: Does the method of placing the cement into a mold affect porosity?

A: Yes, the insertion method can influence void formation. To minimize the incorporation of larger pores and bubbles, using a syringe to inject the cement into a mold is often recommended. This technique can favor particle agglutination and reduce air bubble inclusion compared to bulk loading with a spatula.[\[7\]](#)

Quantitative Data Summary

The following tables summarize findings from studies comparing the porosity of hand-mixed versus mechanically mixed (encapsulated) glass ionomer cements.

Table 1: Porosity Comparison of Ketac Cem Mixing Methods Data extracted from a study by Nomoto R, et al. (2004) using micro-CT analysis.

Mixing Method	Material	Total Porosity (Volume %)	Key Finding
Hand-Mixing	Ketac Cem	Significantly Lower	Hand-mixing resulted in significantly lower porosity for the low-viscosity luting cement. [3]
Mechanical Mixing	Ketac Cem	Significantly Higher	Mechanical mixing produced a higher number of bubbles and larger voids in Ketac Cem. [3]
Hand-Mixing	Ketac Molar	Lower	Resulted in lower porosity compared to the same material mixed mechanically. [3]
Mechanical Mixing	Ketac Molar	Higher	Showed slightly higher porosity than the hand-mixed version. [3]

Table 2: General Porosity in Hand-Mixed Glass Ionomer Cements Data from a 2020 micro-CT study on various hand-mixed GICs.

Material	Type	Mean Total Porosity (%)
Ketac Molar Easymix	High-Viscosity GIC	0.15%
Riva Self-Cure	Conventional GIC	0.42%
Vitro Molar	High-Viscosity GIC	0.57%
MaxxionR	Conventional GIC	0.62%

Note: This study demonstrated that even among hand-mixed cements, there are significant differences in porosity, with Ketac Molar Easymix showing the lowest porosity among those tested.[7][8]

Experimental Protocols

1. Protocol for Hand-Mixing **Ketac Cem Radiopaque**

This protocol is based on the manufacturer's instructions for use.[4][9]

- Materials: **Ketac Cem Radiopaque** powder and liquid, powder scoop, plastic or metal cement spatula, mixing pad or cooled glass slab.
- Environment: Conduct mixing at a room temperature of 20-25°C (68-77°F).[4]
- Dispensing:
 - Shake the powder bottle to fluff the contents.
 - Dispense one level scoop of powder onto the mixing pad. Do not compress the powder.[4]
 - Hold the liquid bottle vertically and dispense two drops of liquid next to the powder.[4]
- Mixing:
 - Incorporate the entire portion of powder into the liquid at once using the spatula.[4]

- Mix with a spreading and folding motion until a uniform, viscous, and glossy consistency is achieved. The working time, including mixing, is approximately 3 minutes and 30 seconds. [\[10\]](#)
- A correctly mixed cement for luting should stretch about 1/2 inch from the mixing pad.[\[9\]](#)
Do not use the mixture if it has lost its gloss.[\[9\]](#)

2. Protocol for Porosity Measurement via Micro-Computed Tomography (Micro-CT)

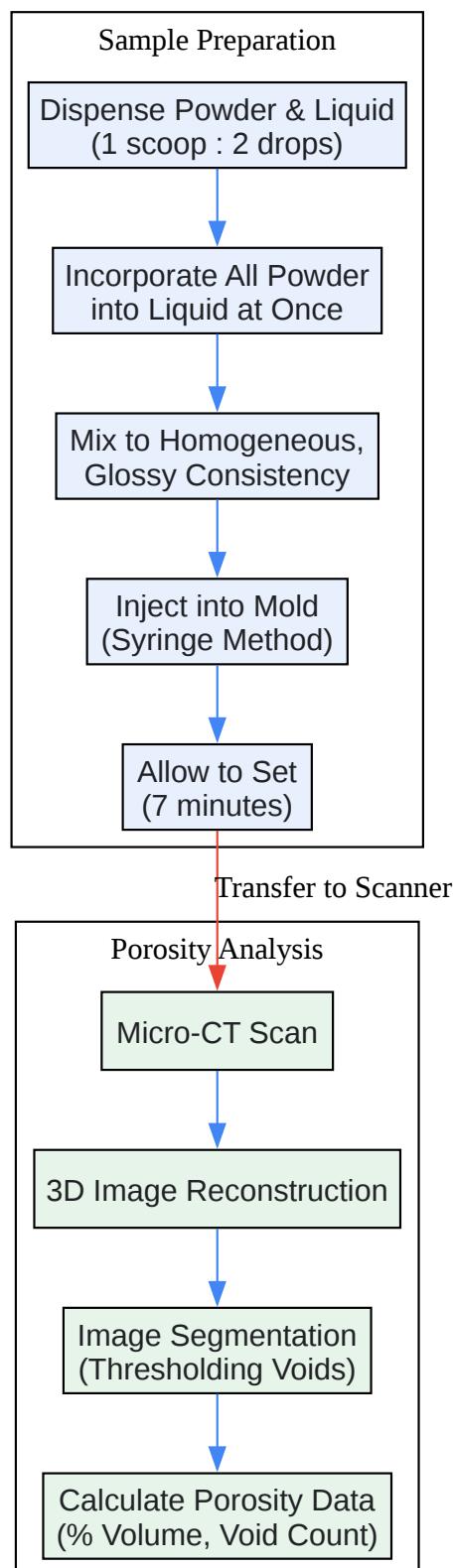
This is a generalized workflow based on methodologies described in dental materials research. [\[3\]](#)[\[7\]](#)[\[11\]](#)

- Sample Preparation:

- Prepare cement samples according to the desired mixing technique (e.g., the hand-mixing protocol above).
- Place the mixed cement into standardized cylindrical molds, taking care to minimize air entrapment during placement (e.g., by using a syringe).[\[7\]](#)
- Allow the samples to set completely according to the manufacturer's instructions (setting time from the start of the mix is 7 minutes).[\[10\]](#) Store in distilled water at 37°C until testing. [\[3\]](#)

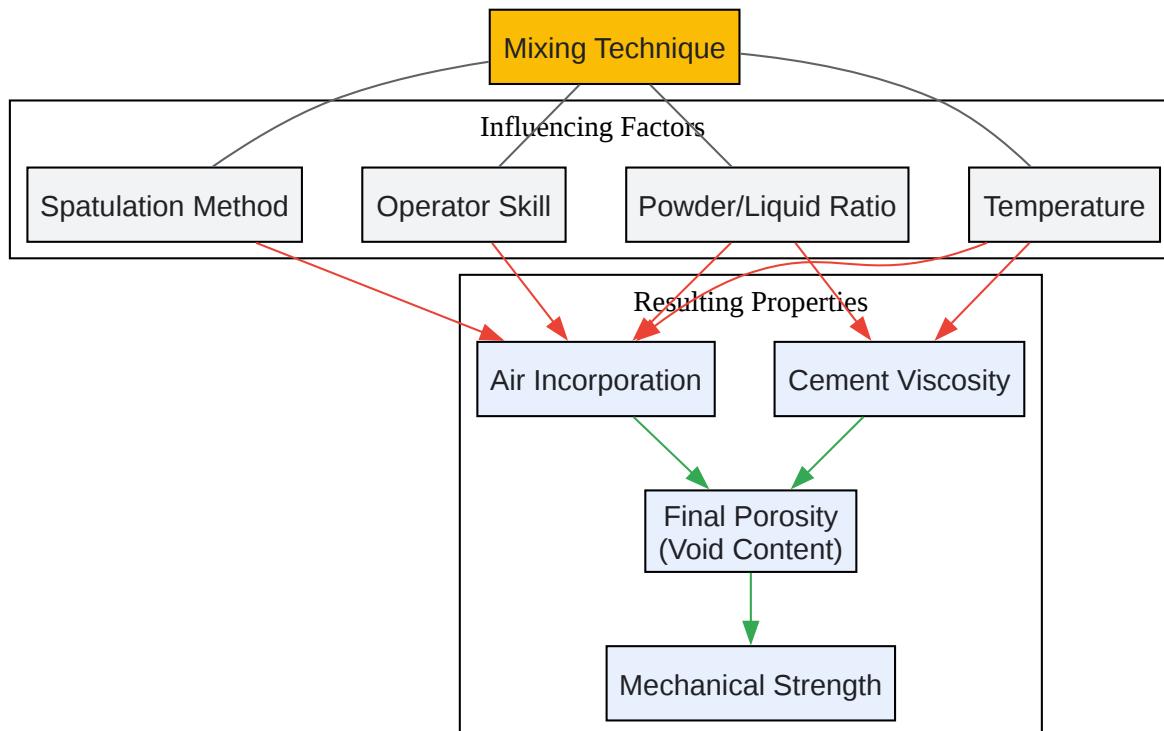
- Micro-CT Scanning:

- Place a set cement specimen in the micro-CT scanner.
- Acquire a series of 2D X-ray projections as the sample rotates. The resolution should be high enough to detect relevant void sizes (e.g., 12-26 μm).[\[3\]](#)[\[7\]](#)


- Image Reconstruction & Analysis:

- Use the scanner's software to reconstruct the 2D projections into a 3D volume.
- Apply a thresholding technique to segment the voids (lower density) from the cement matrix (higher density).

- Utilize analysis software to calculate key porosity parameters for the entire specimen volume:
 - Total porosity (percentage of void volume relative to total volume).
 - Number and size distribution of voids.
 - Location and morphology of voids.


Visualizations

The following diagrams illustrate the workflow for preparing and analyzing **Ketac Cem Radiopaque** samples for porosity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for porosity analysis of **Ketac Cem Radiopaque**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between mixing factors and final cement porosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 43.230.198.52 [43.230.198.52]

- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Comparison of capsule-mixed versus hand-mixed glass ionomer cements Part II: Porosity [scielo.org.za]
- 6. Comparison of the porosity of hand-mixed and capsulated glass-ionomer luting cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Porosity and pore size distribution in high-viscosity and conventional glass ionomer cements: a micro-computed tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Porosity and pore size distribution in high-viscosity and conventional glass ionomer cements: a micro-computed tomography study [rde.ac]
- 9. nobledentalsupplies.com [nobledentalsupplies.com]
- 10. Ketac Cem Radiopaque Permanent Glass Ionomer Luting Cement - Shop4Smile [shop4smile.in]
- 11. Contemporary Approach to the Porosity of Dental Materials and Methods of Its Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [influence of mixing technique on the porosity of Ketac Cem Radiopaque]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179176#influence-of-mixing-technique-on-the-porosity-of-ketac-cem-radiopaque]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com